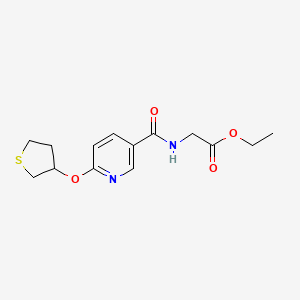
Ethyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate is an organic compound characterized by its complex molecular structure and potential applications across various scientific fields. This compound includes functional groups such as an ester and an amide, combined with a nicotinamide derivative and a tetrahydrothiophenyl group, contributing to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate typically involves multi-step organic reactions, which may include esterification, amide formation, and etherification. One common synthetic route could start with nicotinic acid, which undergoes esterification with ethanol to form ethyl nicotinate. This intermediate might then react with tetrahydrothiophenol under specific conditions to introduce the tetrahydrothiophen-3-yl ether moiety.
Industrial Production Methods
On an industrial scale, the production of this compound would focus on optimizing the reaction conditions to maximize yield and purity while minimizing by-products. Catalysts, temperature control, and solvent choices are crucial to scaling up the reactions from laboratory to production scale efficiently.
化学反应分析
Types of Reactions
Ethyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate can undergo various chemical reactions, including:
Oxidation: This might lead to the formation of sulfoxides or sulfones in the tetrahydrothiophenyl group.
Reduction: Reduction could impact the ester and amide functional groups, potentially leading to alcohols and amines.
Substitution: Halogenation or nitration of the nicotinamide ring might be feasible.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might serve as reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitric acid for nitration.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohols and amines.
Substitution Products: Halogenated or nitrated nicotinamide derivatives.
科学研究应用
Chemistry
In chemistry, it serves as a precursor or intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
This compound might be studied for its biological activity, including its interaction with enzymes or receptors in biochemical pathways.
Medicine
Industry
In industrial applications, it could be used as an additive or a component in formulations requiring specific chemical properties imparted by its functional groups.
作用机制
The mechanism by which Ethyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. For instance, the nicotinamide moiety might interact with NAD+ or NADP+ dependent enzymes, influencing cellular metabolic pathways.
相似化合物的比较
Similar Compounds
Ethyl 2-(6-(ethoxy)nicotinamido)acetate: : Lacks the tetrahydrothiophenyl group.
Methyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate: : Methyl ester instead of ethyl ester.
Propyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate: : Propyl ester instead of ethyl ester.
Uniqueness
What sets this compound apart is its tetrahydrothiophenyl ether moiety combined with the nicotinamide and ester functionalities. This unique structure can lead to distinct chemical reactivity and biological activity, making it valuable for various applications.
There you go! Now, why don't we explore how some real-world scientists might use this info?
属性
IUPAC Name |
ethyl 2-[[6-(thiolan-3-yloxy)pyridine-3-carbonyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-2-19-13(17)8-16-14(18)10-3-4-12(15-7-10)20-11-5-6-21-9-11/h3-4,7,11H,2,5-6,8-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUNUJCSCBORTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CN=C(C=C1)OC2CCSC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
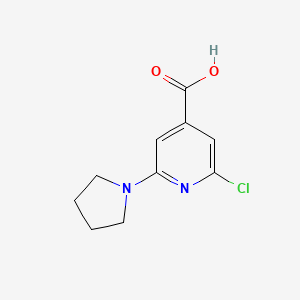
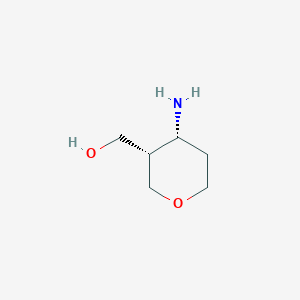
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2996910.png)
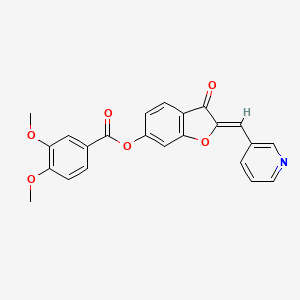

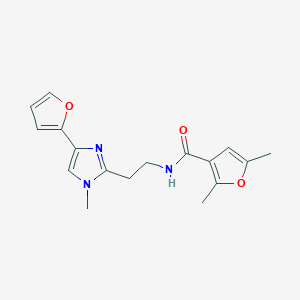
![N-[1-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)-4-methylsulfanyl-1-oxobutan-2-yl]acetamide](/img/structure/B2996915.png)
![2-[Methyl(phenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2996916.png)
![3-(4-(methylsulfonyl)phenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one](/img/structure/B2996919.png)

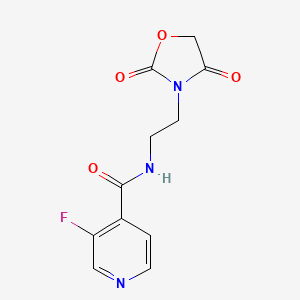
![8-isopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B2996923.png)
![2-ethoxy-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2996924.png)
![N-(3-chloro-4-fluorophenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2996929.png)
